Mirtazapine maleate

Description

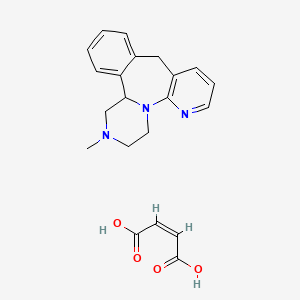

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85650-53-9 |

|---|---|

Molecular Formula |

C21H23N3O4 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |

InChI |

InChI=1S/C17H19N3.C4H4O4/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

RPUBHMMISKEXSR-BTJKTKAUSA-N |

Isomeric SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Pharmacological Mechanisms of Mirtazapine

Receptor Binding Affinities and Antagonism

Mirtazapine's mechanism of action is characterized by its antagonist effects on central presynaptic alpha-2 adrenergic inhibitory receptors, as well as serotonin (B10506) 5-HT2 and 5-HT3 receptors. drugbank.compatsnap.com This multifaceted receptor-binding profile contributes to its distinct therapeutic properties and side-effect profile compared to other classes of antidepressants. patsnap.com

Adrenergic Receptors

Mirtazapine's interaction with the adrenergic system is a cornerstone of its pharmacological activity, leading to an enhancement of noradrenergic neurotransmission. psychopharmacologyinstitute.com

Mirtazapine (B1677164) functions as a potent antagonist of presynaptic α2-adrenergic receptors. drugbank.compsychopharmacologyinstitute.com These receptors are categorized as autoreceptors when located on noradrenergic neurons and heteroreceptors when situated on serotonergic neurons. psychopharmacologyinstitute.com By blocking these inhibitory autoreceptors, mirtazapine reduces the negative feedback mechanism that normally curtails norepinephrine (B1679862) release, thereby increasing noradrenergic transmission. psychopharmacologyinstitute.com

Simultaneously, the blockade of α2-adrenergic heteroreceptors on serotonergic nerve terminals removes the inhibitory tone exerted by norepinephrine on serotonin release. nih.govdrugbank.com This action leads to an increased firing rate of serotonergic neurons and enhanced serotonin release. psychdb.com This dual action on both noradrenergic and serotonergic systems forms the basis of its classification as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). psychopharmacologyinstitute.com

The α2-adrenergic receptor family comprises three main subtypes: α2A, α2B, and α2C. wikipedia.org Mirtazapine demonstrates a differential affinity for these subtypes, which may contribute to its specific pharmacological effects. wikipedia.orgresearchgate.net It exhibits the highest affinity for the α2A and α2C subtypes, with a lower affinity for the α2B subtype. wikipedia.orgguidetopharmacology.org The blockade of the α2A and α2C subtypes in the central nervous system is believed to be crucial for its antidepressant and anxiolytic effects. wikipedia.org

Table 1: Mirtazapine Affinity for α2-Adrenoceptor Subtypes

| Receptor Subtype | IC50 (nM) | Species | Assay Method |

|---|---|---|---|

| α2A | 18 | Human | Inhibition of [3H]rauwolscine binding |

| α2C | 18 | Human | Inhibition of [3H]rauwolscine binding |

| α2B | 39 | Human | Inhibition of [3H]rauwolscine binding |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

In addition to its primary action on α2-receptors, mirtazapine also acts as a moderate antagonist at peripheral α1-adrenergic receptors. drugbank.compsychopharmacologyinstitute.compsychopharmacologyinstitute.com This antagonism is less potent than its effects on α2-receptors. nih.gov Blockade of α1-adrenergic receptors can lead to vasodilation and is thought to be responsible for some of the cardiovascular side effects, such as orthostatic hypotension, that can be observed with mirtazapine treatment. drugbank.compsychdb.com

Serotonin (5-HT) Receptors

Mirtazapine's interaction with the serotonin system is complex and highly specific, targeting particular receptor subtypes while sparing others. patsnap.com

Mirtazapine is a potent antagonist of both 5-HT2A and 5-HT2C receptors. wikipedia.orgdrugbank.compsychopharmacologyinstitute.com The blockade of 5-HT2A receptors is associated with anxiolytic, anti-aggressive, and sleep-improving effects. cij.gob.mx It may also contribute to the lower incidence of sexual dysfunction seen with mirtazapine compared to selective serotonin reuptake inhibitors (SSRIs). psychdb.com

Antagonism of the 5-HT2C receptor is also believed to contribute significantly to mirtazapine's antidepressant and anxiolytic properties. psychdb.comcij.gob.mx Blockade of 5-HT2C receptors can lead to an increase in dopamine (B1211576) and norepinephrine release in the prefrontal cortex. wikipedia.org The (S)-(+) enantiomer of mirtazapine is primarily responsible for the antagonism of both 5-HT2A and 5-HT2C receptors. wikipedia.org

Table 2: Mirtazapine Affinity for 5-HT2 Receptor Subtypes

| Receptor Subtype | Ki (nM) | Species |

|---|---|---|

| 5-HT2A | 6.3 | Human |

| 5-HT2C | 32 | Human |

Data compiled from various sources. wikipedia.org

Receptor Agonism and Indirect Receptor Modulation

Beyond direct antagonism, mirtazapine's pharmacology involves complex indirect effects and, as recent research suggests, direct agonism at specific serotonin receptor subtypes.

Mirtazapine has a low direct binding affinity for 5-HT1A receptors. nih.govcij.gob.mxnih.gov However, it functionally enhances 5-HT1A-mediated serotonergic transmission through an indirect mechanism. wikipedia.orgnih.gov The primary driver of this effect is mirtazapine's potent antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. uw.edupatsnap.com By blocking these inhibitory receptors, mirtazapine increases the release of norepinephrine. patsnap.com This increased noradrenergic activity stimulates α1-adrenoceptors on the cell bodies of serotonergic neurons in the dorsal raphe nucleus, leading to an increased firing rate and subsequent release of serotonin in various brain regions, including the hippocampus. wikipedia.orgnih.govresearchgate.net Because mirtazapine concurrently blocks 5-HT2 and 5-HT3 receptors, the increased synaptic serotonin preferentially stimulates the unblocked 5-HT1A receptors. nih.govcapes.gov.brnih.gov This has led to mirtazapine being described as a functional "indirect agonist" of the 5-HT1A receptor. wikipedia.org

Recent research has uncovered an unexpected agonistic activity of mirtazapine at the understudied serotonin receptors 5-HT1eR and 5-HT1FR. ontosight.ainih.govgenscript.com Although historically viewed as a pan-antagonist at serotonin receptors, studies have demonstrated that mirtazapine, along with other tetracyclic antidepressants like mianserin (B1677119) and setiptiline (B1200691), can function as an agonist at these specific subtypes. nih.govgenscript.comnih.gov

Using a G protein BRET assay, mirtazapine was found to be an agonist at both receptors, though with differing potencies. nih.gov It displayed reduced potency at the 5-HT1eR (EC50 = 1.04 μM) compared to the 5-HT1FR (EC50 = 235.5 nM). nih.gov This agonism suggests a potential mechanism for certain clinical properties of these antidepressants. nih.govresearchgate.net Structural and computational studies suggest that a unique binding pose, distinct from that of other similar drug scaffolds, combined with receptor-specific allosteric coupling, is responsible for this unexpected agonist activity. nih.govnih.gov

Neurotransmitter Systems Modulation

The primary receptor interactions of mirtazapine initiate a cascade of effects that modulate entire neurotransmitter systems. Its fundamental action as an α2-adrenergic antagonist enhances both noradrenergic and serotonergic neurotransmission. psychopharmacologyinstitute.compreprints.org The blockade of α2-autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons leads to an increased release of both norepinephrine and serotonin. uw.edupatsnap.compatsnap.com

Furthermore, mirtazapine has been shown to increase dopamine release in the prefrontal cortex. wikipedia.org This effect is believed to be a downstream consequence of its primary actions. Research indicates that by blocking α2-adrenergic and 5-HT2C receptors, mirtazapine disinhibits dopaminergic and noradrenergic activity in this cortical region. wikipedia.org The enhancement of dopamine output in the prefrontal cortex is also mediated by the indirect facilitation of postsynaptic 5-HT1A receptor function. researchgate.net

Data Tables

Table 1: Mirtazapine Receptor Binding Affinities

| Receptor | Affinity (Ki, nM) | Pharmacological Action |

| Histamine (B1213489) H1 | ~1 | Potent Antagonist / Inverse Agonist |

| Serotonin 5-HT2A | ~30 | Potent Antagonist |

| Serotonin 5-HT2C | ~30 | Potent Antagonist |

| Serotonin 5-HT3 | ~10-100 | Potent Antagonist |

| α2-Adrenergic | ~20-100 | Potent Antagonist |

| Muscarinic (M1-M5) | >1000 | Weak Antagonist |

| Serotonin 5-HT1A | >1000 | Low Affinity / Indirect Agonist |

Note: Ki values are approximate and can vary between studies and methodologies. A lower Ki value indicates a higher binding affinity.

Table 2: Mirtazapine Agonist Activity at 5-HT1 Subtypes

| Receptor Subtype | Pharmacological Action | Potency (EC50) |

| 5-HT1eR | Agonist | 1.04 μM (1040 nM) nih.gov |

| 5-HT1FR | Agonist | 235.5 nM nih.gov |

Note: EC50 (half maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

Noradrenaline (Norepinephrine) Release Enhancement

Mirtazapine enhances noradrenergic neurotransmission by acting as an antagonist at central presynaptic α2-adrenergic autoreceptors. droracle.ainih.gov These autoreceptors are located on noradrenergic neurons and function as a negative feedback mechanism; when stimulated by noradrenaline in the synapse, they inhibit further release of the neurotransmitter. psychopharmacologyinstitute.com By blocking these receptors, mirtazapine effectively "cuts the brakes" on noradrenaline release, leading to increased firing of noradrenergic neurons and a subsequent rise in extracellular noradrenaline levels in brain regions like the prefrontal cortex. psychopharmacologyinstitute.comyoutube.com

Studies have demonstrated that mirtazapine's blockade of α2-adrenergic autoreceptors leads to a significant increase in noradrenaline release. tocris.com This action is considered a core component of its antidepressant effects. nih.gov

Serotonin (5-HT) Release Enhancement

The enhancement of serotonin (5-HT) release by mirtazapine is a more complex process involving multiple receptor interactions. Mirtazapine is an antagonist at α2-adrenergic heteroreceptors located on serotonergic neurons. nih.gov Noradrenaline released from adjacent neurons can act on these α2-heteroreceptors to inhibit serotonin release. By blocking these receptors, mirtazapine prevents this inhibitory action, thereby disinhibiting serotonergic neurons and increasing the release of serotonin. psychopharmacologyinstitute.comyoutube.com

Furthermore, mirtazapine is a potent antagonist of 5-HT2 and 5-HT3 receptors. droracle.ainih.gov By blocking these postsynaptic receptors, mirtazapine prevents the negative feedback they would otherwise exert on serotonin release. This blockade also directs the increased synaptic serotonin towards the 5-HT1A receptors, which are thought to mediate antidepressant and anxiolytic effects. droracle.aiatsjournals.org The antagonism of 5-HT2A receptors is associated with anxiolysis and sedation, while 5-HT2C antagonism has been linked to antidepressant and anxiolytic effects. psychdb.com Blockade of 5-HT3 receptors contributes to its anti-nausea properties. youtube.compsychdb.com

This specific serotonergic action, which avoids the direct and broad activation of all serotonin receptors seen with selective serotonin reuptake inhibitors (SSRIs), is believed to contribute to mirtazapine's different side effect profile. psychdb.com

Dopamine Release Modulation in Specific Brain Regions

Mirtazapine has been shown to modulate dopamine release, particularly in the prefrontal cortex. wikipedia.orgcapes.gov.br This effect is not due to direct action on dopamine transporters but is rather an indirect consequence of its primary receptor targets. The increased noradrenaline release resulting from α2-autoreceptor blockade can lead to a co-release of dopamine from noradrenergic terminals in the prefrontal cortex. capes.gov.br

Additionally, the antagonism of 5-HT2C receptors by mirtazapine can disinhibit dopaminergic neurons, leading to increased dopamine release in the prefrontal cortex. wikipedia.org Some research also suggests that the enhanced serotonin activity at 5-HT1A receptors, resulting from the blockade of 5-HT2 and 5-HT3 receptors, can stimulate dopamine release in the prefrontal cortex. youtube.comfrontiersin.org Studies in rats have shown that mirtazapine increases extracellular dopamine levels in the prefrontal cortex but not significantly in the nucleus accumbens or ventral tegmental area. csic.esfrontiersin.org

Absence of Monoamine Reuptake Inhibition (Serotonin, Noradrenaline)

A defining characteristic of mirtazapine's mechanism of action is its lack of significant affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). wikipedia.orgcapes.gov.brnih.gov This distinguishes it from SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs), which exert their effects by blocking these transporters to increase the synaptic concentration of serotonin and/or noradrenaline. nih.gov Mirtazapine's weak affinity for monoamine transporters has been confirmed in multiple studies. tocris.comresearchgate.net This absence of reuptake inhibition is a key reason why mirtazapine is classified as an atypical antidepressant, often referred to as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). psychopharmacologyinstitute.comj-epilepsy.org

Receptor Binding Affinity of Mirtazapine

| Receptor/Transporter | Binding Affinity (pKi) |

| α2-Adrenoceptor | 6.95 |

| 5-HT2 Receptor | 8.05 |

| 5-HT3 Receptor | ~8.1 |

| Histamine H1 Receptor | 9.3 |

| Serotonin Transporter (SERT) | < 5.1 |

| Norepinephrine Transporter (NET) | 5.6 |

| Dopamine Transporter (DAT) | < 5 |

Note: pKi is the negative logarithm of the Ki (inhibition constant). A higher pKi value indicates a stronger binding affinity. Data sourced from Tocris Bioscience. tocris.com

Effects of Mirtazapine on Neurotransmitter Levels in Rat Brain

| Brain Region | Neurotransmitter | Effect of Mirtazapine |

| Prefrontal Cortex | Noradrenaline | Markedly elevated |

| Prefrontal Cortex | Dopamine | Markedly elevated |

| Dorsal Hippocampus | Serotonin | Not affected |

| Nucleus Accumbens | Dopamine | Not significantly altered |

Data based on in vivo microdialysis studies in freely moving rats. nih.gov

Preclinical Pharmacodynamics and Neurochemical Effects of Mirtazapine

In Vitro Receptor Characterization Studies

In vitro receptor binding studies have been instrumental in elucidating the pharmacodynamic profile of mirtazapine (B1677164). These studies reveal that mirtazapine possesses a distinct affinity profile for a range of neurotransmitter receptors, but notably lacks activity as a reuptake inhibitor for serotonin (B10506), norepinephrine (B1679862), or dopamine (B1211576). wikipedia.org Its primary actions are mediated through direct receptor blockade. droracle.ai

Mirtazapine demonstrates a high affinity for several key receptors. It is a potent antagonist of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. fda.govnih.gov Furthermore, it exhibits strong antagonist properties at serotonin 5-HT2 and 5-HT3 receptors. fda.govfda.gov In fact, its affinity for 5-HT2C receptors is particularly high. guidetopharmacology.org Mirtazapine is also characterized by its very potent antagonism of histamine (B1213489) H1 receptors. wikipedia.orgnih.gov

Conversely, mirtazapine shows low or insignificant affinity for serotonin 5-HT1A and 5-HT1B receptors, as well as for dopaminergic and muscarinic cholinergic receptors. fda.govnih.govdrugbank.com This specific profile, characterized by potent antagonism at α2, 5-HT2, 5-HT3, and H1 receptors with minimal activity at other sites, distinguishes it from other classes of antidepressants. wikipedia.orgdroracle.ai The (S)-(+) enantiomer is primarily responsible for the antagonism of 5-HT2A and 5-HT2C receptors, while both enantiomers contribute to α2-adrenergic and H1 receptor blockade. wikipedia.org

Table 1: Mirtazapine Receptor Binding Affinity (Ki, nM)

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| α2A-Adrenergic | High Affinity | wikipedia.orgguidetopharmacology.org |

| α2C-Adrenergic | High Affinity | wikipedia.orgguidetopharmacology.org |

| 5-HT2A | High Affinity | wikipedia.orgnih.gov |

| 5-HT2C | High Affinity | wikipedia.orgguidetopharmacology.org |

| 5-HT3 | High Affinity | nih.govmdpi.com |

| Histamine H1 | Very High Affinity | wikipedia.orgnih.gov |

| 5-HT1A | Low Affinity | fda.govnih.gov |

| Dopamine Receptors | Low Affinity | nih.gov |

| Muscarinic Cholinergic Receptors | Low Affinity | nih.gov |

Note: "High Affinity" generally corresponds to low nanomolar (nM) Ki values, while "Low Affinity" indicates higher Ki values. Specific values can vary between studies and experimental conditions.

Cellular assays have confirmed that mirtazapine functions as a potent antagonist at α2-adrenergic receptors. nih.govselleck.co.jp These receptors are primarily inhibitory autoreceptors (located on noradrenergic neurons) and heteroreceptors (located on non-noradrenergic neurons, such as serotonin terminals). fda.govoup.com In their natural function, they act as a brake, reducing the release of norepinephrine and other neurotransmitters when activated by agonists like norepinephrine itself. oup.com

In vitro studies using cloned human α2A-adrenergic receptors have shown that mirtazapine effectively blocks the stimulation of guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]-GTPγS) binding induced by noradrenaline. selleck.co.jp This demonstrates its ability to prevent the receptor from initiating its intracellular signaling cascade. selleck.co.jp By antagonizing these presynaptic α2-receptors, mirtazapine effectively removes this inhibitory control. patsnap.comdroracle.ai This action is believed to result in a sustained increase in the firing rate of noradrenergic neurons and enhanced release of both norepinephrine and serotonin (via α2-heteroreceptors on serotonergic neurons) in the brain. nih.govdrugbank.comnih.gov Research indicates that mirtazapine has a higher affinity for central presynaptic α2-adrenoceptors compared to postsynaptic ones. nih.gov

Neurochemical Alterations in Animal Models

In vivo microdialysis studies in rats have provided direct evidence for this pathway. Mirtazapine administration leads to a dose-dependent increase in extracellular dopamine levels in the medial prefrontal cortex. nih.govresearchgate.net This effect is significantly weakened by the co-administration of a selective 5-HT1A receptor antagonist, WAY-100635, indicating that the dopamine release is mediated through the enhanced activation of postsynaptic 5-HT1A receptors. nih.govresearchgate.net Behavioral studies in rats have also shown that mirtazapine can induce lower lip retraction, a response characteristic of 5-HT1A receptor agonists, which is similarly blocked by 5-HT1A antagonists. nih.gov Furthermore, the protective effects of repeated mirtazapine treatment in animal models of stress were found to be dependent on functional 5-HT1A receptor systems. oup.com

Chronic administration of various antidepressant treatments is often associated with adaptive changes in the density and sensitivity of β-adrenergic receptors. psychiatrist.com Studies investigating the effects of repeated mirtazapine administration in animal models have shown some alterations in this system.

Research in rats has indicated that long-term treatment with mirtazapine can lead to a slight reduction in the density of β1-adrenoceptors in the frontal cortex. jpp.krakow.pl This downregulation of β-adrenergic receptors is a common finding after repeated administration of many different types of antidepressants and is considered a potential element of their therapeutic mechanism. psychiatrist.com However, in a study examining the protective effects of mirtazapine against stress-induced deficits, the beneficial effect was antagonized by a β-adrenergic antagonist, suggesting that a functional β-adrenergic system is necessary for its action in that model. oup.com

Mirtazapine is a potent antagonist of 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes. fda.govwikipedia.org Chronic administration in animal models leads to significant adaptive changes in the density of these receptors.

Dopaminergic Neurotransmission Changes in Prefrontal Cortex and Nucleus Accumbens

Mirtazapine has been shown to modulate dopaminergic neurotransmission, with distinct effects observed in the prefrontal cortex (PFC) and the nucleus accumbens (NAc). Studies using in vivo microdialysis in rats have demonstrated that mirtazapine markedly elevates extracellular levels of dopamine (DA) in the frontal cortex (FCX), a region analogous to the PFC in humans. nih.govresearchgate.net This effect is attributed to its antagonist activity at α2-adrenergic and serotonin 5-HT2C receptors. nih.govresearchgate.net The blockade of α2-adrenoceptors enhances the firing rate of dopaminergic neurons. nih.gov

In contrast to its effects in the PFC, mirtazapine does not significantly alter DA levels in the nucleus accumbens. csic.es This regional selectivity is thought to be due to the different noradrenergic innervation of these two brain areas. csic.es The locus coeruleus is the primary source of norepinephrine (NE) to the PFC, while the nucleus of the solitary tract is the main source for the NAc. csic.es The co-release of DA and NE from noradrenergic neurons is a key mechanism underlying the increase in extracellular DA in the PFC following mirtazapine administration. neurotransmitter.net

Interestingly, the combination of mirtazapine with a norepinephrine reuptake inhibitor, reboxetine, has been shown to synergistically increase extracellular DA in the medial prefrontal cortex (mPFC) without affecting DA levels in the NAc. csic.es This suggests a potential strategy for selectively enhancing cortical dopamine function. csic.es Furthermore, the increase in prefrontal DA release by mirtazapine is mediated by the activation of 5-HT1A receptors. frontiersin.org Bupropion, a dopamine and norepinephrine reuptake inhibitor, also increases dopamine neurotransmission in both the nucleus accumbens and the prefrontal cortex. psychiatryinvestigation.org

| Brain Region | Effect on Dopamine Levels | Putative Mechanism | References |

| Prefrontal Cortex (PFC) / Frontal Cortex (FCX) | Markedly Increased | Blockade of α2-adrenergic and 5-HT2C receptors, co-release from noradrenergic neurons, 5-HT1A receptor activation. | nih.govresearchgate.netcsic.esfrontiersin.org |

| Nucleus Accumbens (NAc) | No significant change | Different noradrenergic innervation compared to PFC. | csic.es |

Behavioral Pharmacology in Animal Models

Efficacy in Stress-Induced Behavioral Deficit Models (e.g., Escape Deficit)

Mirtazapine has demonstrated efficacy in various animal models of stress-induced behavioral deficits. In rats, long-term treatment with mirtazapine has been assessed in models of depressive symptoms induced by stress, including the acute escape deficit and the chronic escape deficit. oup.comresearchgate.netnih.gov

Administration of mirtazapine for two weeks was found to prevent the development of the escape deficit induced by acute exposure to unavoidable stress. oup.comresearchgate.netnih.gov This protective effect was dependent on functional β-adrenergic and 5-HT1A receptor systems, as it was antagonized by the administration of antagonists for these receptors. oup.comresearchgate.net

In a model of chronic escape deficit, where repeated stress exposure prolongs the escape deficit condition, a 40-day treatment with mirtazapine successfully reversed this deficit. oup.comresearchgate.net Furthermore, repeated mirtazapine administration also counteracted the disruptive effect of chronic stress on the acquisition of an instrumental behavior in a Y-maze task. oup.comresearchgate.net

In another model using chronic unpredictable stress in Wistar rats, mirtazapine treatment was shown to improve performance in the light/dark transition test, indicating anxiolytic-like effects. ipinnovative.com

| Animal Model | Mirtazapine Treatment Regimen | Observed Effect | References |

| Acute Escape Deficit (Rats) | 2 weeks | Prevented the development of escape deficit. | oup.comresearchgate.netnih.gov |

| Chronic Escape Deficit (Rats) | 40 days | Reversed the chronic escape deficit. | oup.comresearchgate.net |

| Stress-Induced Disruption of Instrumental Behavior (Rats) | Repeated administration | Antagonized the disrupting effect of chronic stress. | oup.comresearchgate.net |

| Chronic Unpredictable Stress (Rats) | 28 days | Improved activity in the light/dark transition test. | ipinnovative.com |

Impact on Locomotor Activity

The impact of mirtazapine on locomotor activity in animal models appears to be dose- and duration-dependent. Some studies report a decrease in spontaneous locomotor activity. In both male and female rats, mirtazapine has been shown to reduce spontaneous locomotor activity. scielo.org.mx This sedative effect may be attributed to its high affinity for and antagonist action at histamine H1 receptors. scielo.org.mxscielo.br

A single administration of mirtazapine in rats was found to decrease spontaneous locomotor activity. scielo.br However, this sedative effect appears to be transient with repeated administration. scielo.br For instance, while a 15 mg/kg dose induced sedation for up to 60 minutes, higher doses produced sedation only during the first few days of administration. scielo.br Another study found that after 12 days of treatment, the spontaneous locomotor activity of rats treated with mirtazapine was not different from that of saline-treated rats. oup.com

In the context of substance abuse models, mirtazapine has been shown to decrease cocaine-induced locomotor activity and attenuate the induction and expression of cocaine-induced locomotor sensitization in mice, regardless of strain or sex. researchgate.net

| Animal Model | Mirtazapine Administration | Effect on Locomotor Activity | Potential Mechanism | References |

| Male and Female Rats | Not specified | Reduced spontaneous activity. | H1 receptor antagonism. | scielo.org.mx |

| Rats | Single dose (≥ 15 mg/kg) | Decreased spontaneous activity. | H1 receptor antagonism. | scielo.br |

| Rats | 12-day treatment | No significant difference from saline. | Tolerance to sedative effects. | oup.com |

| Mice (C57BL/6J and BALB/cJ) | Daily dosing | Decreased cocaine-induced locomotor activity and sensitization. | Not specified | researchgate.net |

Antinociceptive Effects and Opioid Receptor Involvement (μ- and κ-3)

Mirtazapine has been shown to elicit antinociceptive effects in animal models, and this action is mediated, at least in part, through the opioid system. In mice, mirtazapine produced a dose-dependent antinociceptive effect in the hotplate test. nih.govmdpi.com This effect exhibited a biphasic dose-response curve, with efficacy increasing at lower doses and then returning to baseline at higher doses. nih.govmdpi.com

The involvement of the opioid system is evidenced by the fact that the antinociceptive effect of mirtazapine can be reversed by the non-selective opioid antagonist naloxone. mdpi.commdpi.compharmgkb.org Further investigation into the specific opioid receptor subtypes involved has revealed a role for both mu (μ)- and kappa (κ)-opioid receptors. Specifically, studies suggest the involvement of κ1- and δ-opioid mechanisms. nih.gov More prominently, the antinociceptive effect of mirtazapine appears to be influenced by the κ3-opioid receptor subtype. nih.govpharmgkb.org When administered with various opioid receptor agonists, mirtazapine has been found to potentiate antinociception mediated by μ- and κ-opioid receptors. mdpi.com

In addition to the opioid system, serotonergic and noradrenergic mechanisms also contribute to mirtazapine's antinociceptive properties. nih.govnsj.org.sa

| Animal Model | Test | Mirtazapine Effect | Opioid Receptor Involvement | Other Mechanisms | References |

| Mice | Hotplate Test | Dose-dependent antinociception (biphasic). | Reversed by naloxone; involves κ1-, δ-, and primarily κ3-opioid receptors. Potentiates μ- and κ-mediated antinociception. | Serotonergic and noradrenergic systems. | nih.govmdpi.commdpi.compharmgkb.org |

| Mice | Writhing Test | Peripheral antinociceptive activity. | Opiatergic mechanisms at the supraspinal level. | Serotonergic mechanisms. | nsj.org.sa |

Interactions with Other Neuroactive Compounds in Animal Models (e.g., Antipsychotics like Risperidone)

Mirtazapine has been studied in combination with other neuroactive compounds, particularly antipsychotics like risperidone (B510), in animal models relevant to schizophrenia. Co-treatment with mirtazapine and risperidone has shown promise in models of the positive and cognitive symptoms of schizophrenia. if-pan.krakow.plnih.govnih.gov

In mouse models of positive symptoms, the combination of mirtazapine and risperidone was effective in inhibiting locomotor hyperactivity induced by D-amphetamine or MK-801. if-pan.krakow.plnih.gov This effect was observed at doses where either drug administered alone was ineffective. if-pan.krakow.plnih.gov Similarly, the co-administration of mirtazapine and risperidone reduced the number of head twitches induced by the 5-HT2A receptor agonist DOI, a model for psychosis. if-pan.krakow.pl These findings suggest that mirtazapine can enhance the antipsychotic-like effects of risperidone. if-pan.krakow.plnih.gov

In a model of cognitive deficits associated with schizophrenia, co-treatment with mirtazapine and risperidone was found to abolish the memory retention deficits induced by MK-801 in the object recognition test in mice. nih.gov Again, this effect was not seen when either drug was given alone at the tested doses. nih.gov It is important to note that at steady state, mirtazapine does not appear to influence the pharmacokinetics of risperidone. fda.gov

| Animal Model | Test/Symptom Modeled | Drug Combination | Observed Effect | Reference |

| Mice | D-amphetamine-induced hyperactivity (Positive symptoms) | Mirtazapine + Risperidone | Inhibited hyperactivity. | if-pan.krakow.plnih.gov |

| Mice | MK-801-induced hyperactivity (Positive symptoms) | Mirtazapine + Risperidone | Inhibited hyperactivity. | if-pan.krakow.plnih.gov |

| Mice | DOI-induced head twitches (Psychosis) | Mirtazapine + Risperidone | Reduced head twitches. | if-pan.krakow.pl |

| Mice | MK-801-induced memory deficit (Cognitive symptoms) | Mirtazapine + Risperidone | Abolished memory deficit. | nih.gov |

Pharmacokinetics and Metabolism Research of Mirtazapine

Absorption and Bioavailability Mechanisms in Preclinical Systems

Role of First-Pass Metabolism in Bioavailability

The absolute bioavailability of mirtazapine (B1677164) is approximately 50%. researchgate.netnih.govdrugbank.commdpi.compsu.edu This is largely attributed to a significant first-pass effect, a phenomenon where the concentration of a drug is greatly reduced before it reaches systemic circulation. pharmacologycanada.org The primary sites for this initial metabolism are the gut wall and the liver. researchgate.netnih.govmdpi.compsu.edu This extensive first-pass metabolism means that a substantial portion of the orally administered mirtazapine is metabolized before it can exert its systemic effects. pharmacologycanada.org

Gut Wall and Hepatic Metabolic Contributions

Both the intestinal wall and the liver play crucial roles in the first-pass metabolism of mirtazapine. researchgate.netnih.govmdpi.compsu.edu After oral ingestion, mirtazapine is absorbed from the gastrointestinal tract and enters the portal vein, which transports it directly to the liver. researchgate.net In the liver, it undergoes extensive biotransformation. fda.govpsu.edu Concurrently, metabolic processes within the gut wall also contribute to the reduction in the amount of active drug that reaches the systemic circulation. researchgate.netmdpi.compsu.edu The presence of food in the stomach has been noted to have a minimal impact on the extent of mirtazapine's absorption. researchgate.netfda.gov

Distribution Characteristics

Once in the systemic circulation, the distribution of mirtazapine throughout the body is influenced by its ability to bind to plasma proteins.

Plasma Protein Binding Profiles

Mirtazapine is approximately 85% bound to plasma proteins. researchgate.netnih.govdrugbank.comnih.govoup.comnih.gov This binding is considered non-specific and reversible. researchgate.netnih.govnih.gov The relatively high degree of protein binding means that a significant portion of the drug in the bloodstream is not immediately available to exert its pharmacological effects, as only the unbound fraction can diffuse into tissues and interact with receptors. Preclinical data have suggested that this binding is relatively low and non-specific. nih.gov

Metabolic Pathways and Enzyme Systems

Mirtazapine is extensively metabolized in the body, primarily in the liver, through several key pathways. fda.govdrugbank.compsu.edu

Major Metabolic Pathways: Demethylation, Hydroxylation, and Glucuronide Conjugation

The biotransformation of mirtazapine involves three primary metabolic routes: demethylation, hydroxylation, and subsequent glucuronide conjugation. fda.govdrugbank.comnih.gov

Demethylation: This process, primarily carried out by the cytochrome P450 enzyme CYP3A4, leads to the formation of N-desmethylmirtazapine. researchgate.netdrugbank.comresearchgate.net

Hydroxylation: The formation of the 8-hydroxy metabolite of mirtazapine is another significant pathway, catalyzed mainly by CYP2D6 and to a lesser extent by CYP1A2. researchgate.netdrugbank.comresearchgate.net

Glucuronide Conjugation: Following hydroxylation, the metabolites can be further conjugated with glucuronic acid, a process that increases their water solubility and facilitates their excretion from the body. drugbank.compsu.edunih.gov The S(+)-enantiomer of mirtazapine is preferentially metabolized into an 8-hydroxy glucuronide, while the R(-)-enantiomer tends to form a quaternary ammonium (B1175870) glucuronide. nih.gov

In vitro studies using human liver microsomes have helped to elucidate the roles of the specific cytochrome P450 (CYP) enzymes involved in these pathways. fda.govdrugbank.comfda.gov CYP2D6 and CYP1A2 are key to the formation of the 8-hydroxy metabolite, while CYP3A4 is responsible for producing the N-desmethyl and N-oxide metabolites. fda.govdrugbank.comfda.gov Some of the unconjugated metabolites of mirtazapine are pharmacologically active, but they are typically present in the plasma at very low concentrations. drugbank.comfda.gov

Table 1: Key Pharmacokinetic Parameters of Mirtazapine

| Parameter | Value | Source(s) |

|---|---|---|

| Absolute Bioavailability | ~50% | researchgate.netnih.govdrugbank.commdpi.compsu.edu |

| Time to Peak Plasma Concentration | ~2 hours | researchgate.netnih.govfda.gov |

| Plasma Protein Binding | ~85% | researchgate.netnih.govdrugbank.comnih.govoup.comnih.gov |

| Elimination Half-life | 20-40 hours | researchgate.netnih.govpsu.edu |

Table 2: Major Cytochrome P450 Enzymes in Mirtazapine Metabolism

| Enzyme | Metabolite Formed | Source(s) |

|---|---|---|

| CYP2D6 | 8-hydroxy mirtazapine | researchgate.netdrugbank.comresearchgate.net |

| CYP1A2 | 8-hydroxy mirtazapine | researchgate.netdrugbank.comresearchgate.net |

| CYP3A4 | N-desmethylmirtazapine, N-oxide metabolite | researchgate.netdrugbank.comresearchgate.net |

Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | Mirtazapine | | Mirtazapine maleate (B1232345) | | N-desmethylmirtazapine | | 8-hydroxy mirtazapine | | Mirtazapine-N-oxide | | Glucuronic acid |

Cytochrome P450 (CYP) Isoenzyme Contributions

The biotransformation of mirtazapine is extensive and primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov The main metabolic routes are demethylation, hydroxylation, and subsequent glucuronide conjugation. drugbank.comfda.gov Research has identified several key isoenzymes that contribute to these pathways. nih.govwikipedia.org

In vitro data from studies using human liver microsomes confirm that CYP1A2 is involved in the formation of the 8-hydroxy metabolite of mirtazapine. fda.govfda.gov This isoenzyme's role in 8-hydroxylation becomes more significant at higher concentrations of mirtazapine. researchgate.netnih.gov Additionally, CYP1A2 is a key contributor to the formation of the N-oxide metabolite, particularly at lower, more clinically relevant concentrations where it may account for up to 80% of this reaction. researchgate.netnih.gov

CYP2D6 is a principal enzyme responsible for the 8-hydroxylation of mirtazapine, converting it to 8-hydroxymirtazapine. drugbank.comfda.govtdm-monografie.org Its contribution is most pronounced at low mirtazapine concentrations, where it can be responsible for as much as 65% of this metabolic conversion. researchgate.netnih.govpharmgkb.org The activity of CYP2D6 is subject to genetic polymorphisms, which can lead to variations in mirtazapine metabolism among individuals. researchgate.net

CYP3A4 is considered the primary enzyme responsible for two major metabolic pathways: N-demethylation and N-oxidation. drugbank.comfda.govtdm-monografie.org It catalyzes the formation of N-desmethylmirtazapine and the N-oxide metabolite. fda.gov The contribution of CYP3A4 to N-oxidation becomes more dominant as mirtazapine concentrations increase, accounting for up to 85% of the reaction at higher concentrations. researchgate.netnih.govpharmgkb.org

Interactive Data Table: CYP Isoenzyme Contributions to Mirtazapine Metabolism

| CYP Isoenzyme | Metabolic Pathway | Resulting Metabolite | Relative Contribution |

| CYP1A2 | 8-Hydroxylation | 8-hydroxymirtazapine | Increases with higher mirtazapine concentrations. researchgate.netnih.gov |

| N-Oxidation | Mirtazapine-N-oxide | Major contributor at low concentrations (up to 80%). researchgate.netnih.gov | |

| CYP2D6 | 8-Hydroxylation | 8-hydroxymirtazapine | Major contributor at low concentrations (up to 65%). researchgate.netnih.gov |

| CYP3A4 | N-Demethylation | N-desmethylmirtazapine | Primary enzyme responsible for this pathway. drugbank.comtdm-monografie.org |

| N-Oxidation | Mirtazapine-N-oxide | Major contributor at high concentrations (up to 85%). researchgate.netnih.gov |

Identification and Activity of Pharmacologically Active Metabolites (e.g., N-desmethylmirtazapine, 8-hydroxymirtazapine)

Several metabolites of mirtazapine are formed during its biotransformation, though they possess limited pharmacological activity compared to the parent compound. drugbank.com

8-hydroxymirtazapine: Formed by CYP2D6 and CYP1A2, this metabolite is generally considered inactive. tdm-monografie.orgg-standaard.nl

In Vitro Metabolism Studies Using Human Liver Microsomes and Recombinant Enzymes

Further investigations using cDNA-expressed recombinant CYP enzymes have allowed for precise identification of the specific isoenzymes involved in each reaction. nih.govpharmgkb.orgcapes.gov.br These studies confirmed that CYP2D6 and CYP1A2 are key to 8-hydroxylation, while CYP3A4 is the main catalyst for N-demethylation and N-oxidation. fda.govthieme-connect.com This methodological approach, comparing data from HLMs and recombinant enzymes, provides a comprehensive model of hepatic metabolism. capes.gov.br

Excretion Pathways

Following extensive metabolism, mirtazapine and its metabolites are eliminated from the body through multiple routes. The predominant pathway is renal excretion, with approximately 75% of the administered dose being eliminated in the urine. nih.govdrugbank.comwikipedia.org A smaller portion, around 15%, is excreted in the feces. nih.govdrugbank.comwikipedia.org The excreted compounds are mainly conjugated metabolites, with less than 4% of the drug being excreted in its unchanged form. tdm-monografie.org

Renal and Fecal Elimination Ratios

Following administration, mirtazapine is extensively metabolized and its metabolites are eliminated from the body through both renal and fecal pathways. nih.govhres.ca Research indicates that the primary route of excretion for mirtazapine and its metabolites is via the urine. drugbank.comfda.govboehringer-ingelheim.com

Clinical pharmacokinetic studies have established that approximately 75% of a dose of mirtazapine is excreted in the urine. nih.govfda.govboehringer-ingelheim.comwikipedia.orgfda.gov The remaining portion, about 15%, is eliminated in the feces. nih.govfda.govboehringer-ingelheim.comwikipedia.orgfda.gov The combination of these two routes accounts for the elimination of about 90% of the administered dose. hres.ca The total excretion of an oral dose is nearly complete, with approximately 100% of the dose being recovered in the urine and feces within a four-day period. nih.gov The majority of this elimination, around 90%, occurs within the first 72 to 96 hours. hres.ca

The substances excreted are not primarily the parent drug but are the products of its extensive biotransformation. fda.govfda.gov The main metabolic pathways include demethylation, hydroxylation, and subsequent glucuronide conjugation. drugbank.comfda.govfda.gov The resulting metabolites are then cleared from the body through the kidneys and gastrointestinal tract. nih.gov While some unconjugated metabolites may have pharmacological activity, they are found in very low concentrations in the plasma. fda.gov The elimination of mirtazapine is known to be substantially handled by the kidneys. boehringer-ingelheim.comfda.gov

Table 1: Elimination Routes of Mirtazapine This table summarizes the primary routes of excretion for mirtazapine and its metabolites following administration.

| Elimination Route | Percentage of Dose Excreted |

|---|---|

| Renal (Urine) | 75% |

| Fecal (Feces) | 15% |

| Total Recovered | 90% |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Mirtazapine |

| Mirtazapine maleate |

| Desmethylmirtazapine |

| 8-hydroxymirtazapine |

| Mirtazapine-N-oxide |

Molecular and Genomic Aspects of Mirtazapine Interactions

Structure-Activity Relationship (SAR) Studies of Mirtazapine (B1677164)

The therapeutic actions of mirtazapine are intrinsically linked to its chemical architecture. Structure-activity relationship (SAR) studies have been pivotal in dissecting the contributions of its core scaffold and stereoisomers to its receptor binding profile.

Mirtazapine's tetracyclic structure is fundamental to its mechanism of action, distinguishing it from other classes of antidepressants like SSRIs or tricyclics. hres.cahres.ca This rigid four-ring system orients the molecule's functional groups in a specific three-dimensional conformation, allowing it to bind with high affinity to a range of receptors. Mirtazapine functions as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors, an action that leads to an increase in central noradrenergic and serotonergic activity. hres.ca

Furthermore, the tetracyclic framework contributes to potent antagonism of 5-HT2 and 5-HT3 receptors. hres.cahres.ca Recent cryo-electron microscopy (cryo-EM) and mutagenesis studies have revealed that tetracyclic antidepressants, including mirtazapine and the related compound setiptiline (B1200691), can bind to the 5-HT1e receptor in a unique agonist-like pose, distinct from how other drugs interact with similar receptors. nih.govnih.govgenscript.com This interaction involves the tricyclic moiety of the scaffold binding in a pocket that is closer to the extracellular space than typical aminergic ligands. nih.gov This distinct binding mode, facilitated by the tetracyclic structure, is believed to be responsible for the unexpected agonism of these drugs at certain serotonin (B10506) receptors like 5-HT1eR and 5-HT1FR. nih.govresearchgate.netresearchgate.net

The (S)-(+) enantiomer is primarily responsible for the antagonism of α2-autoreceptors and 5-HT2 receptors. mdpi.com In contrast, the (R)-(-) enantiomer is a more potent antagonist of 5-HT3 receptors and α2-heteroreceptors. mdpi.com Both enantiomers contribute to the antagonism of histamine (B1213489) H1 receptors. mdpi.com Autoradiographic studies in human brain tissue have also shown that the (R)- and (S)-enantiomers differ markedly as inhibitors of [3H]clonidine binding at α2-adrenoceptors. nih.gov This stereoisomer-specific activity highlights the complexity of mirtazapine's pharmacology, where the final clinical effect is a composite of the actions of its two distinct mirror-image forms.

| Enantiomer | Primary Receptor Targets | Pharmacological Action |

| (S)-(+)-Mirtazapine | α2-autoreceptors, 5-HT2 receptors | Antagonism mdpi.com |

| (R)-(-)-Mirtazapine | 5-HT3 receptors, α2-heteroreceptors | Antagonism mdpi.com |

| Both Enantiomers | Histamine H1 receptors | Antagonism mdpi.com |

Recent research has uncovered an unexpected agonist activity of tetracyclic antidepressants at the understudied 5-HT1e receptor (5-HT1eR). nih.govnih.gov Mutagenesis studies have been crucial in identifying the specific molecular interactions responsible for this effect. Cryo-EM studies revealed that mirtazapine, mianserin (B1677119), and setiptiline adopt unique binding poses at the 5-HT1eR. nih.govgenscript.comresearchgate.net

These studies identified several key amino acid residues within the receptor's binding pocket that interact with the tetracyclic scaffold, including L99, M103, C106, A190, F308, and E311. nih.gov A particularly important finding came from the mutation of a single residue, I175, located in the extracellular loop 2 (ECL2) of the receptor. nih.gov An I175ECL2W mutation (isoleucine to tryptophan) was found to increase the potency of mirtazapine at the 5-HT1eR by more than fivefold in an arrestin recruitment assay. nih.gov This suggests that the interaction at this specific site is critical for the agonist activity of mirtazapine at this receptor, providing a molecular basis for its previously unappreciated actions. nih.gov These findings suggest a potential mechanism for some of mirtazapine's clinical effects. nih.govnih.govresearchgate.net

Pharmacogenomic Considerations in Preclinical Models

The metabolism and pharmacodynamic effects of mirtazapine can be significantly influenced by genetic variations, particularly in enzymes responsible for its breakdown and in the targets of its action.

Mirtazapine is metabolized in the liver primarily by the cytochrome P450 (CYP) isoenzymes CYP2D6, CYP3A4, and CYP1A2. hres.canih.gov The gene encoding CYP2D6 is highly polymorphic, leading to different metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal (extensive) metabolizers (NMs), and ultrarapid metabolizers (UMs). scholaris.cagsconlinepress.com

Studies in healthy volunteers have demonstrated the significant impact of these polymorphisms on mirtazapine pharmacokinetics. nih.gov In individuals with the CYP2D6 ultrarapid metabolizer genotype, which involves gene duplications leading to increased enzyme activity, the clearance of mirtazapine is substantially higher. nih.govresearchgate.net One study found that the median total clearance of racemic mirtazapine was significantly increased in carriers of three active CYP2D6 genes (UMs) compared to those with two (NMs) or zero active genes (PMs). nih.gov Consequently, ultrarapid metabolizers may have lower plasma concentrations of the drug. nih.govgsconlinepress.com Conversely, individuals who are poor metabolizers, such as carriers of the non-functional CYP2D6*4 allele, exhibit reduced clearance and higher plasma levels of mirtazapine. scholaris.caresearchgate.net This genetic variability in metabolism can explain a portion of the inter-individual differences observed in drug exposure. researchgate.netresearchgate.net

| CYP2D6 Phenotype | Genotype Example | Impact on Mirtazapine Metabolism | Pharmacokinetic Consequence |

| Poor Metabolizer (PM) | Carrier of two non-functional alleles (e.g., 4/4) scholaris.ca | Decreased metabolism | Higher plasma concentrations, lower clearance nih.govresearchgate.net |

| Normal Metabolizer (NM) | Carrier of two wild-type alleles (e.g., 1/1) nih.gov | Normal metabolism | Standard plasma concentrations and clearance nih.gov |

| Ultrarapid Metabolizer (UM) | Carrier of gene duplication (e.g., 1xN/2xN) scholaris.ca | Increased metabolism | Lower plasma concentrations, higher clearance nih.govresearchgate.net |

The serotonin transporter (SERT, encoded by the gene SLC6A4) is a primary target for many antidepressants, though not directly for mirtazapine. However, a common polymorphism in the promoter region of this gene, known as 5HTTLPR, can influence the outcomes of antidepressant therapy. nih.govredalyc.org This polymorphism consists of a "short" (S) and a "long" (L) allele, with the S allele being associated with lower SERT expression. redalyc.org

While the S allele has been linked to poorer outcomes with selective serotonin reuptake inhibitors (SSRIs), its effect on mirtazapine's action appears to be different. nih.gov In a study of geriatric patients with major depression, the 5HTTLPR polymorphism had a notable effect on the tolerability of antidepressants. nih.gov Interestingly, among patients treated with mirtazapine, carriers of the S allele reported fewer discontinuations due to adverse events and experienced less severe adverse events compared to those with the L/L genotype. nih.gov This suggests that the pharmacodynamic influence of the 5HTTLPR polymorphism may be dependent on the specific mechanism of the antidepressant, with the S allele potentially being associated with better tolerability for a non-SERT targeting agent like mirtazapine. nih.govredalyc.org

Transporter Interactions and Mechanisms

Interactions with Monoamine Transporters

A defining characteristic of mirtazapine is its very low affinity for the primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). psychiatrist.comresed.es Unlike selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs), which exert their therapeutic effects primarily by inhibiting the reuptake of these neurotransmitters, mirtazapine's antidepressant action is not dependent on this mechanism. resed.esresearchgate.net Research indicates that mirtazapine is a very weak blocker of norepinephrine, serotonin, and dopamine transport. psychiatrist.com This lack of significant interaction with monoamine transporters contributes to its unique pharmacological profile, often described as a noradrenergic and specific serotonergic antidepressant (NaSSA). resed.eshilarispublisher.com

Interactions with ATP-Binding Cassette (ABC) Transporters

The ATP-binding cassette (ABC) family of transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), are crucial for controlling the entry of xenobiotics into the brain. nih.govresearchgate.net

P-glycoprotein (P-gp/ABCB1): Extensive research from both in vitro and in vivo models has consistently demonstrated that mirtazapine is not a transported substrate of human P-glycoprotein. nih.govoup.com In bidirectional transport experiments using cell lines engineered to express human P-gp, mirtazapine did not show significant efflux, with transport ratios (TR) well below the threshold for P-gp substrates. oup.comnih.gov For instance, one study reported a TR of ≤ 1.16 for mirtazapine, while a known P-gp substrate like imipramine (B1671792) had a TR of 1.68. oup.comnih.gov These findings are corroborated by in vivo studies in mice, where brain concentrations of mirtazapine did not differ between wild-type mice and mice genetically deficient in P-gp. oup.comoup.com This indicates that P-gp does not restrict mirtazapine's entry into the brain, a factor that differentiates it from other antidepressants like citalopram (B1669093) and paroxetine, which are known P-gp substrates. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): Similar to its interaction with P-gp, studies suggest that mirtazapine is also not a substrate for BCRP. researchgate.net An investigation using BCRP-overexpressing cells found that mirtazapine was not actively transported by this efflux pump. researchgate.net

The data below summarizes mirtazapine's interaction with key ABC transporters.

Table 1: Mirtazapine Interaction with ABC Transporters| Transporter | Gene | Interaction Type | Finding | Reference(s) |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Substrate | Not a transported substrate | nih.govoup.comnih.govoup.comnih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Substrate | Not a transported substrate | researchgate.net |

Other Transporter Interactions

Beyond the well-characterized monoamine and ABC transporters, research points to other potential interactions. In a mouse model of Parkinson's disease, treatment with mirtazapine was found to increase the protein expression of the dopamine transporter (DAT) and vesicle monoamine transporter 2 (VMAT2). nih.gov This suggests a potential indirect modulatory role on the dopaminergic system. nih.gov

Furthermore, a study investigating nicotine (B1678760) transport across the blood-brain barrier revealed that mirtazapine potently inhibited nicotine uptake in a conditionally immortalized rat brain capillary endothelial cell line (TR-BBB13). jst.go.jp This inhibition suggests that mirtazapine interacts with a carrier-mediated transport system, potentially a novel H+-antiporter for organic cations, which is distinct from the well-known organic cation transporters (OCTs, OCTNs, PMAT, MATEs). jst.go.jp

Genomic Aspects of Transporter Interactions

The influence of genetic variations in transporter genes on the response to mirtazapine has been a subject of investigation, yielding complex results.

SLC6A4 Gene Polymorphism: The SLC6A4 gene encodes the serotonin transporter (SERT). A functional polymorphism in the promoter region of this gene, known as 5-HTTLPR, has been studied in relation to antidepressant response. nih.gov One study involving patients with major depressive disorder found that individuals with the s/s genotype of the 5-HTTLPR polymorphism showed a significantly better response to mirtazapine treatment at weeks 2 and 4 compared to carriers of the l-allele. nih.gov However, a separate study in a geriatric population with major depression found little evidence that the 5-HTTLPR genotype affected mirtazapine's efficacy. nih.gov Interestingly, this latter study observed that S allele carriers treated with mirtazapine had better tolerability, with fewer discontinuations due to adverse events. nih.gov These findings suggest that the effect of this polymorphism on treatment outcome may be dependent on the specific mechanism of action of the antidepressant. nih.gov

ABCB1 Gene Polymorphisms: Given that mirtazapine is not a substrate for P-glycoprotein, it is hypothesized that genetic variations in the ABCB1 gene would not significantly impact its clinical response. nih.gov This was supported by a study that found an association between ABCB1 haplotypes and clinical remission in patients treated with antidepressants that are P-gp substrates (such as amitriptyline, citalopram, paroxetine, and venlafaxine), but importantly, this association was not present in the group of patients treated with mirtazapine. nih.gov

The table below summarizes key research findings on the genomic aspects of mirtazapine's transporter interactions.

Table 2: Genomic Research on Mirtazapine and Transporter Interactions| Gene (Transporter) | Polymorphism | Population | Key Finding | Reference(s) |

|---|---|---|---|---|

| SLC6A4 (SERT) | 5-HTTLPR | Major Depressive Disorder | s/s genotype associated with better response to mirtazapine compared to l-allele carriers. | nih.gov |

| SLC6A4 (SERT) | 5-HTTLPR | Geriatric Major Depression | Little effect on efficacy; S allele carriers showed better tolerability. | nih.gov |

| ABCB1 (P-gp) | Haplotype Blocks | Major Depressive Disorder | No association between ABCB1 haplotypes and remission in mirtazapine-treated patients, unlike for P-gp substrate antidepressants. | nih.gov |

Synthetic Methodologies and Chemical Characterization of Mirtazapine Maleate

Chemical Synthesis Routes for Mirtazapine (B1677164)

The synthesis of mirtazapine is a complex process involving multiple steps and the careful preparation of key chemical intermediates.

A widely cited method for the synthesis of mirtazapine involves a seven-step reaction sequence. This process begins with styrene (B11656) oxide and N-methylethanolamine as the starting materials. researchgate.netecust.edu.cnresearchgate.net The synthesis proceeds through a series of transformations to construct the tetracyclic ring system characteristic of mirtazapine.

The documented seven steps are:

Nucleophilic ring-opening reaction: The initial reaction between styrene oxide and N-methylethanolamine.

Chlorination: Introduction of a chlorine atom to a key intermediate.

Cyclization: The first ring-forming reaction.

Nucleophilic substitution: A substitution reaction to build the piperazine (B1678402) ring structure.

Hydrolysis: Conversion of a nitrile group to a carboxylic acid.

Reduction: Reduction of the carboxylic acid to an alcohol.

Cyclization: The final ring closure to form the tetracyclic mirtazapine structure.

Another synthetic approach involves the cyclization of l-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine with concentrated sulfuric acid to yield mirtazapine. quickcompany.in

A crucial intermediate in several mirtazapine synthesis pathways is 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine, often used in its dihydrate form ("carboxy-NMPP dihydrate"). google.comgoogle.com The preparation of this intermediate is well-documented.

One common method involves the hydrolysis of the corresponding nitrile precursor, 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine ("cyano-NMPP"). google.comgoogle.com This conversion is typically achieved under highly basic conditions, for example, by heating with potassium hydroxide (B78521) (KOH), followed by neutralization with an acid such as hydrochloric acid (HCl). google.comgoogle.com

A patented method describes a process for preparing carboxy-NMPP dihydrate by heating a basic salt solution of carboxy-NMPP with an organic liquid, followed by neutralization with an acid to precipitate the dihydrate form. google.com This intermediate can then be converted to mirtazapine through subsequent reduction and dehydration steps. google.com

Table 1: Example Reagents in Carboxy-NMPP Dihydrate Synthesis

| Reagent Role | Example Chemical |

|---|---|

| Starting Material | Cyano-NMPP |

| Base for Hydrolysis | Potassium Hydroxide (KOH) |

| Acid for Neutralization | Hydrochloric Acid (HCl) |

Mirtazapine base can exist as a hemihydrate and is prone to sublimation. researchgate.netresearchgate.net To improve its stability and handling properties for pharmaceutical use, it is converted into a salt. google.comtandfonline.com The formation of a salt, such as mirtazapine maleate (B1232345), results in a more stable, non-sublimating crystalline solid. google.com

The process of salt formation involves reacting the mirtazapine free base with a suitable acid. In the case of mirtazapine maleate, maleic acid is used. researchgate.netgoogle.com The reaction is typically carried out by dissolving both the mirtazapine base and the acid in a suitable solvent, such as methanol (B129727) or ethyl acetate, from which the resulting salt crystallizes. researchgate.netgoogle.com The difference in the pKa values between the mirtazapine base and the acid generally dictates the likelihood of salt formation. researchgate.net Crystallization of mirtazapine with maleic acid from methanol has been shown to yield a 1:1 salt where a proton is transferred from the maleic acid to the N3 nitrogen of the piperazine ring. researchgate.net

Analytical Methodologies for Mirtazapine and its Metabolites

A variety of analytical techniques are employed for the detection and quantification of mirtazapine and its major metabolites, such as N-desmethylmirtazapine and 8-hydroxymirtazapine, in bulk drug substances and biological fluids.

Chromatography, particularly HPLC, is the cornerstone for the analysis of mirtazapine. The versatility of HPLC allows for its coupling with various detectors, each offering different advantages in terms of sensitivity and selectivity.

High-Performance Liquid Chromatography with Ultraviolet (UV) and Diode Array (DAD) Detection:

HPLC-UV is a robust and widely used method for the quantification of mirtazapine. nih.govsemanticscholar.org Detection is often performed at a wavelength of around 290 nm for optimal sensitivity. nih.govsemanticscholar.org These methods typically use a reversed-phase C18 column for separation. nih.gov A simple and rapid HPLC-UV method was developed for the simultaneous determination of mirtazapine and its process-related impurities, validating its use for quality control in bulk drugs and pharmaceutical formulations. nih.govpsu.edu The use of a Photo Diode Array (DAD) detector allows for the simultaneous monitoring of multiple wavelengths, which is particularly useful for purity testing and identifying impurities. A DAD-based method has been established for separating mirtazapine from six of its impurities, with detection set at 215 nm. nih.gov

High-Performance Liquid Chromatography with Fluorescence Detection:

HPLC coupled with a fluorescence detector offers enhanced sensitivity compared to UV detection for the analysis of mirtazapine and its metabolites. nih.govresearchgate.net Mirtazapine is naturally fluorescent, which allows for its direct measurement without derivatization. researchgate.net Typical methods utilize an excitation wavelength (λex) of 290 nm and an emission wavelength (λem) of 350 nm or 370 nm. nih.govresearchgate.net This technique has been successfully applied to quantify mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine in human plasma, achieving low limits of quantification (LOQ) on the order of 1-2 ng/mL. nih.govnih.govbrieflands.com

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (MS/MS) Detection:

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for bioanalysis due to its superior selectivity and sensitivity. scirp.orgscirp.org This method is extensively used for the quantification of mirtazapine and its metabolites in complex biological matrices like human plasma. scirp.orgresearchgate.net The technique involves separating the analytes with HPLC, followed by ionization (commonly with electrospray ionization, ESI) and detection using a mass spectrometer. nih.gov The use of multi-reaction monitoring (MRM) mode provides high specificity by tracking unique precursor-to-product ion transitions for each analyte. nih.gov LC-MS/MS methods have been developed that are rapid, with run times under two minutes per sample, and highly sensitive, with LOQs as low as 0.17 ng/mL. scirp.orgresearchgate.net

Table 2: Comparison of HPLC Detection Methods for Mirtazapine Analysis

| Detector | Principle | Common Wavelength/Mode | Typical Application | Key Advantage |

|---|---|---|---|---|

| UV/DAD | Measures absorbance of UV light | 215 nm - 290 nm | Quality control, impurity profiling | Robustness, versatility |

| Fluorescence | Measures emission of light after excitation | Ex: 290 nm, Em: 350-370 nm | Bioanalysis (plasma), low-level quantification | High sensitivity |

| MS/MS | Separates and detects ions based on mass-to-charge ratio | Multi-Reaction Monitoring (MRM) | Bioanalysis, pharmacokinetic studies | High selectivity and sensitivity |

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a validated and sensitive method for the simultaneous determination of mirtazapine and its metabolites, such as desmethylmirtazapine, in biological matrices like whole blood. researchgate.net This technique offers high sensitivity and selectivity, making it suitable for both clinical and forensic analysis. researchgate.netmdpi.com

For the analysis, a common approach involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix. mdpi.comnih.gov Derivatization, for instance with heptafluorobutyric anhydride, can be employed to reduce matrix effects and enhance the sensitivity of the method. researchgate.net The separation is typically achieved on a capillary column, such as an HP-5MS, with helium as the carrier gas. mdpi.com

Method validation demonstrates good linearity over a range of concentrations, for example, from 5.00 to 1000 µg/L. researchgate.net The limits of detection (LOD) and quantification (LOQ) are typically low, for instance, between 0.30-1.50 µg/L and 1.00-5.00 µg/L, respectively, highlighting the method's sensitivity. researchgate.net Accuracy and precision are well within acceptable limits, with relative standard deviations generally below 11.7%. researchgate.net

Spectrophotometric and Spectrofluorimetric Methods (e.g., First Derivative Spectrofluorimetry)

Spectrophotometric and spectrofluorimetric methods provide simple, cost-effective, and accurate alternatives for the quantification of mirtazapine in pharmaceutical formulations. gsconlinepress.comgsconlinepress.com

UV Spectrophotometry: A UV spectrophotometric method has been developed and validated for the estimation of mirtazapine in bulk and marketed dosage forms. gsconlinepress.com The method involves scanning a solution of mirtazapine over a UV-visible range to determine its maximum absorbance wavelength (λmax), which has been identified at approximately 222 nm and 293 nm in different studies. gsconlinepress.comijbpas.com By creating a calibration curve of absorbance versus concentration, the linearity of the method can be established. gsconlinepress.com Validation of this method has shown it to be precise and accurate, with recovery values typically ranging from 98% to 100%. gsconlinepress.comgsconlinepress.com

First Derivative Spectrofluorimetry: A highly sensitive first derivative spectrofluorimetric method has been developed for determining mirtazapine. nih.gov This technique involves measuring the first derivative amplitudes of the mirtazapine emission spectrum at specific excitation and emission wavelengths. For instance, with an excitation wavelength of 314 nm in 0.1 M sulfuric acid, the amplitudes are measured between 375 nm and 435 nm. nih.govresearchgate.net This method is particularly useful for analyzing samples with interfering substances, as the ratio of the derivative peak amplitudes can be used to detect their presence. nih.govresearchgate.net The method has demonstrated a wide linearity range, from 1 to 40 ng/ml, with a high correlation coefficient (r = 0.9999). nih.gov The limit of quantitation (LOQ) is as low as 1.0 ng/ml, and the limit of detection (LOD) is 0.2 ng/ml, making it suitable for the determination of the drug in spiked human plasma without requiring prior extraction. nih.gov

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a promising and efficient technique for the analysis of mirtazapine and its metabolites. mdpi.com It offers several advantages over other methods, including high separation efficiency, rapid analysis times, and low consumption of samples and reagents. mdpi.com

Various CE methods have been developed for the enantioselective analysis of mirtazapine and its main metabolites, such as demethylmirtazapine and 8-hydroxymirtazapine, in biological fluids like human urine. nih.gov These methods often employ a chiral selector, such as carboxymethyl-β-cyclodextrin, in the buffer solution to achieve separation of the enantiomers. nih.gov The electrophoretic analyses are typically carried out in a fused silica (B1680970) capillary with an acidic phosphate (B84403) buffer. mdpi.comnih.gov

To enhance sensitivity, techniques like acetonitrile-field-amplified sample stacking can be coupled with CE. mdpi.com This allows for the detection of very low concentrations of the analytes.

Validation of these CE methods has demonstrated good linearity over specific concentration ranges. For example, one method showed linearity from 62.5 to 2500 ng/mL for mirtazapine and 8-hydroxymirtazapine enantiomers, and from 62.5 to 1250 ng/mL for demethylmirtazapine enantiomers. nih.gov The limit of quantification for all enantiomers in this study was 62.5 ng/mL. nih.gov Another highly sensitive method reported a lower limit of quantification of 0.5 ng/mL. mdpi.com Precision and accuracy are consistently within acceptable limits, typically below 15%. nih.gov

Method Validation Parameters

The validation of analytical methods for this compound is crucial to ensure their reliability and is conducted in accordance with International Conference on Harmonisation (ICH) guidelines. gsconlinepress.comgsconlinepress.comjetir.org Key validation parameters include:

| Parameter | Description | Typical Findings for Mirtazapine Analysis |

| Selectivity/Specificity | The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. jetir.orgsemanticscholar.org | Methods are generally found to be specific, with no interference from excipients in pharmaceutical formulations or endogenous substances in biological samples. jetir.orgsemanticscholar.org |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. gsconlinepress.comjetir.org | A high correlation coefficient (r² or r), typically ≥0.99, is consistently reported across various methods. researchgate.netjetir.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. gsconlinepress.comgsconlinepress.comjetir.org | Recovery values are typically high, often in the range of 98-102%. gsconlinepress.comsemanticscholar.org |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD). gsconlinepress.comgsconlinepress.comjetir.org | Intra-day and inter-day precision values are generally low, often less than 2%, indicating good reproducibility. jetir.orgsemanticscholar.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gsconlinepress.comgsconlinepress.comsemanticscholar.org | Varies significantly depending on the method's sensitivity, ranging from ng/mL to µg/mL. jetir.orgsemanticscholar.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gsconlinepress.comgsconlinepress.comsemanticscholar.org | Varies depending on the method, for instance, 1.0 ng/ml for a sensitive spectrofluorimetric method and 4.3 µg/mL for a UV spectrophotometric method. nih.govjetir.org |

| Recovery | The percentage of the true amount of analyte that is recovered by the analytical procedure. semanticscholar.org | For extraction procedures, recovery is typically high, for example, 94.4% for mirtazapine from plasma using liquid-liquid extraction. semanticscholar.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. semanticscholar.org | Methods are generally found to be robust when parameters like flow rate, mobile phase composition, and temperature are slightly varied. semanticscholar.org |

Sample Preparation Techniques

Effective sample preparation is a critical step for the accurate analysis of this compound, particularly in complex biological matrices. The choice of technique depends on the analytical method and the nature of the sample.

Liquid-Liquid Extraction (LLE): LLE is a commonly used technique for the extraction of mirtazapine from biological fluids like plasma. semanticscholar.orgscirp.org The process typically involves:

Alkalinization of the plasma sample, for instance, with sodium hydroxide. semanticscholar.orgscirp.org

Addition of an organic solvent, such as hexane, to extract the drug. scirp.org

Shaking and centrifugation to separate the organic and aqueous layers. scirp.org

Evaporation of the organic layer to dryness. scirp.org

Reconstitution of the residue in a suitable solvent for analysis.

A variation of this is liquid-phase microextraction using porous polypropylene (B1209903) hollow fibers, which has been employed for the enantioselective analysis of mirtazapine and its metabolites in urine. nih.gov

Solid-Phase Extraction (SPE): SPE is another widely used technique, particularly for cleaning up samples before GC-MS analysis. nih.gov This method can provide a highly concentrated and clean extract. nih.gov Strong cation exchange sorbents have been shown to give good results for the extraction of mirtazapine and other antidepressants. nih.gov

Simple Extraction for Tablets: For pharmaceutical tablets, a simpler extraction procedure is usually sufficient. This typically involves:

Weighing and powdering the tablets. gsconlinepress.com

Dissolving the powder in a suitable solvent, such as methanol. gsconlinepress.com

Sonication to ensure complete dissolution. gsconlinepress.com

Filtration to remove insoluble excipients. gsconlinepress.com

Dilution of the filtrate to the desired concentration for analysis. gsconlinepress.com

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of mirtazapine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.

Theoretical calculations using density functional theory (DFT) at the B3LYP level have been employed to predict the ¹H and ¹³C NMR chemical shifts of mirtazapine. nih.gov These calculated values have been shown to be in good agreement with experimental data, aiding in the assignment of the observed signals. nih.gov

A study comparing the experimental and theoretical NMR data for mirtazapine with that of its analogue, mianserin (B1677119), has been conducted. nih.gov This comparative analysis provides further insight into the structural and electronic properties of mirtazapine.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of mirtazapine. The electron ionization (EI) mass spectrum of mirtazapine exhibits a distinct fragmentation pattern that is useful for its identification. The molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) of 265, which corresponds to the molecular weight of the mirtazapine free base. oup.com

In addition to the molecular ion, the mass spectrum shows several significant fragment peaks. The base peak, which is the most intense signal in the spectrum, is consistently reported at m/z 195. oup.com Other notable fragment ions are observed at m/z 194, 196, and 208. oup.com

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is also widely used. In positive ionization mode, mirtazapine is typically detected as the protonated molecule [M+H]+ at m/z 266.1652. nih.govmassbank.eu Tandem mass spectrometry (MS/MS) studies on this precursor ion provide further structural information. For example, at a collision energy of 10 eV, the top fragment peak observed is at m/z 195.0913. nih.gov

The fragmentation pattern is indicative of the tetracyclic structure of mirtazapine. The formation of the m/z 195 fragment can be attributed to the cleavage of the piperazine ring system.

Table 1: Mass Spectrometry Data for Mirtazapine

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Electron Ionization (EI) | 265 ([M]+) | 195 (Base Peak), 208, 196, 194 | oup.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the mirtazapine molecule, confirming its chemical structure. The FTIR spectrum of mirtazapine shows characteristic absorption bands corresponding to its unique tetracyclic and aromatic structure.